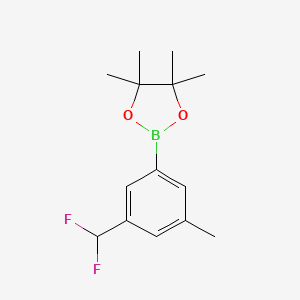
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, metal-based methods have been developed to transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been employed to construct C(sp3)–CF2H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and scalable reagents. The use of transition-metal catalysts has been particularly effective in selectively incorporating fluoroalkyl groups into organic molecules during the late stages of synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, transition-metal catalysts, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethyl-substituted aromatic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form hydrogen bonds and interact with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, which is a unique characteristic among polyfluorinated motifs . This property allows the compound to interact with specific molecular targets and pathways, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: This compound can form a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol.
Difluoromethyl-substituted (hetero)arenes: These compounds are used in pharmaceutical and agrochemical applications due to their unique chemical properties.
Uniqueness
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to form hydrogen bonds and its lipophilic nature. These properties make it a valuable compound for various applications in scientific research and industry, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H19BF2O2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
2-[3-(difluoromethyl)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O2/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8,12H,1-5H3 |
InChI Key |
VBMLAYOEIKDBMV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















